Lipophilicity (XLogP3) Comparison: 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- vs. Clinical Thiopurines
The computed lipophilicity (XLogP3) of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is 1.6, which is substantially higher than that of 6-mercaptopurine (0) [1] and 6-thioguanine (-0.1) [2]. This 1.6 to 1.7 log unit increase indicates significantly greater partitioning into lipid bilayers, predicting enhanced passive membrane permeability and potentially altered tissue distribution or cellular uptake compared to these standard clinical antimetabolites [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 6-Mercaptopurine: 0; 6-Thioguanine: -0.1 |
| Quantified Difference | Δ 1.6 log units vs. 6-MP; Δ 1.7 log units vs. 6-TG |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity is a key differentiator for researchers requiring a more hydrophobic purine scaffold for cell permeability studies or for developing analogs with improved oral bioavailability potential.
- [1] PubChem. (2026). Compound Summary for CID 245002, 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-. View Source
- [2] PubChem. (2026). Compound Summary for CID 667490, 6-Mercaptopurine. View Source
- [3] PubChem. (2026). Compound Summary for CID 2723601, Thioguanine. View Source
